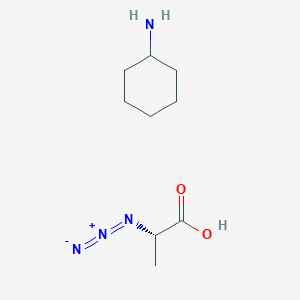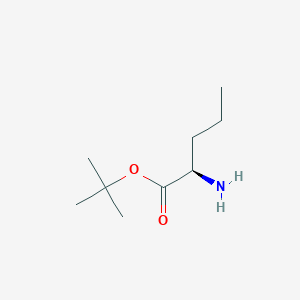
6-Morpholino-6-oxohexanoic acid
説明
6-Morpholino-6-oxohexanoic acid is a chemical compound with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . It is a heterocyclic compound that contains both morpholine and carboxylic acid functional groups. This compound is primarily used for research purposes in various scientific fields.
Synthetic Routes and Reaction Conditions:
Enzymatic Method: One of the methods for synthesizing 6-oxohexanoic acid involves the enzymatic oxidation of 6-aminohexanoic acid using an enzyme from the Phialemonium species.
Chemical Synthesis: Another method involves the oxidation of cyclohexane derivatives.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using cyclohexane or its derivatives as starting materials. The process may include catalytic oxidation and purification steps to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to produce other carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The morpholine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Adipic acid and other carboxylic acids.
Reduction: Hexanoic alcohol derivatives.
Substitution: Alkylated morpholine derivatives.
科学的研究の応用
6-Morpholino-6-oxohexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for various biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 6-morpholino-6-oxohexanoic acid involves its interaction with specific molecular targets. For instance, it can act as an intermediate in the synthesis of morpholino nucleosides, which are used in oligonucleotide therapies. These therapies regulate gene expression by interacting with RNA targets, thereby blocking the transfer of genetic information .
類似化合物との比較
6-Hydroxyhexanoic Acid: Another bifunctional C6 carboxylic acid.
Adipic Acid: A widely used industrial chemical with similar structural features.
Uniqueness: 6-Morpholino-6-oxohexanoic acid is unique due to its morpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
特性
IUPAC Name |
6-morpholin-4-yl-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c12-9(3-1-2-4-10(13)14)11-5-7-15-8-6-11/h1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPCHSBOJKUYPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butyl N-[(3R,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-propylcarbamate](/img/structure/B1148634.png)
